4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid
Description
4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a difluoromethoxy group at position 4 and a methoxy group at position 5 of the indole ring. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy group may contribute to hydrogen-bonding interactions critical for target engagement .
Properties
IUPAC Name |
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c1-17-8-3-2-6-5(9(8)18-11(12)13)4-7(14-6)10(15)16/h2-4,11,14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPONUKNKUYUEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions. Key mechanisms include:
Decarboxylative coupling with aryl halides has been reported for similar indole derivatives under palladium catalysis, yielding biaryl products .
Functionalization of the Carboxylic Acid Group
The carboxylic acid participates in classical derivatization reactions:
Electrophilic Substitution on the Indole Ring
The electron-rich indole ring undergoes regioselective substitutions:
| Position | Reaction | Reagents | Products |
|---|---|---|---|
| C-3 | Bromination | NBS (N-bromosuccinimide), AIBN | 3-bromo derivative |
| C-5/C-7 | Nitration | HNO₃/H₂SO₄ | Nitro-substituted indoles |
The difluoromethoxy group at C-4 exerts an electron-withdrawing effect, moderately deactivating the ring.
Difluoromethoxy Group (OCHF₂)
-
Hydrolysis : Resistant under neutral conditions but cleaved by strong bases (e.g., NaOH, 100°C) to yield phenolic derivatives .
-
Radical Stability : Participates in radical chain reactions, enabling C–H functionalization .
Methoxy Group (OCH₃)
-
Demethylation : BBr₃ in DCM removes methyl groups, forming hydroxylated indoles.
Oxidation and Reduction Pathways
| Target Site | Reaction | Conditions | Products |
|---|---|---|---|
| Indole Ring | Oxidation with KMnO₄ | Acidic conditions | Oxindole or quinone derivatives |
| Carboxylic Acid | Reduction to alcohol | LiAlH₄ | 2-hydroxymethyl indole |
The difluoromethoxy group enhances oxidative stability compared to non-fluorinated analogues .
Supramolecular Interactions
Cyclic dimerization via O–H∙∙∙O hydrogen bonds between carboxylic acid groups is observed in crystalline states, influencing solubility and reactivity .
Comparative Reactivity of Structural Analogues
Scientific Research Applications
4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Indole-2-carboxylic acid derivatives exhibit diverse biological activities influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₁H₉F₂NO₄. †Estimated using substituent contributions (OCHF₂: +0.5, OCH₃: +0.2 vs. H).
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, F, OCHF₂) : Enhance metabolic stability and binding affinity to hydrophobic targets. Difluoromethoxy (OCHF₂) provides greater lipophilicity than methoxy (OCH₃) or chloro (Cl) .
- Hydrogen-Bonding Capacity : MI2CA forms cyclic dimers via O−H⋯O interactions, which may reduce solubility but stabilize crystalline forms. The difluoromethoxy group in the target compound likely disrupts such interactions, increasing amorphous character and bioavailability .
Key Insights:
- Fluorine and Difluoromethoxy: Fluorine substitution (e.g., in 5-fluoroindoles) is associated with improved pharmacokinetics and target affinity.
- Methoxy Group : Retained in MI2CA and the target compound, this group is critical for interactions with enzymes or receptors involved in oxidative stress pathways .
Biological Activity
4-(Difluoromethoxy)-5-methoxy-1H-indole-2-carboxylic acid is a complex organic compound characterized by its unique indole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets. The presence of difluoromethoxy and methoxy groups enhances its chemical properties, making it a subject of interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.19 g/mol. The indole moiety is a bicyclic structure that contributes to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.19 g/mol |
| Structure | Indole-based |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest potential activities such as:
- Antitumor Activity : The compound has been evaluated for its ability to inhibit tumor growth, showing promising results in vitro against various cancer cell lines.
- Enzyme Inhibition : It demonstrates inhibitory effects on several enzymes, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in cancer metabolism and immune response modulation.
Case Studies
- Inhibition of IDO and TDO : A study reported that derivatives of indole-2-carboxylic acid, including those with difluoromethoxy substitutions, exhibited IC50 values in the micromolar range against IDO and TDO. For example, compounds structurally similar to this compound showed IC50 values ranging from 8.48 µM to 3.53 µM, indicating their potential as therapeutic agents in cancer treatment .
- Antimicrobial Properties : Another study explored the antimicrobial activity of several indole derivatives, including those with difluoromethoxy groups. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility as antimicrobial agents .
Structure-Activity Relationship (SAR)
The unique combination of difluoromethoxy and methoxy groups on the indole framework may enhance biological activities compared to other analogues. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| This compound | Indole core with difluoromethoxy and methoxy | Potentially enhanced bioactivity due to fluorine substituents |
| 5-Methoxyindole-2-carboxylic acid | Indole core with methoxy | Lacks difluoromethoxy group |
| 4-Methoxyindole-2-carboxylic acid | Indole core with methoxy | Does not contain fluorine substituents |
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Binding Affinity : Interaction studies reveal that this compound binds effectively to various biological macromolecules, influencing cellular pathways and gene expression.
- Enzyme Interactions : The presence of electron-withdrawing groups like difluoromethoxy enhances binding interactions through hydrogen bonding or other non-covalent interactions with target enzymes .
Q & A
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and H₂O₂ (3%) at 40°C for 24 hours.
- LC-MS/MS analysis : Use a Q-TOF mass spectrometer in negative ion mode to identify hydrolyzed products (e.g., loss of difluoromethoxy group at high pH) .
How can researchers optimize reaction yields in large-scale synthesis?
Q. Basic Research Focus
- Catalyst screening : Pd(OAc)₂/Xantphos improves coupling reactions for indole intermediates.
- Process intensification : Continuous flow reactors enhance mixing and heat transfer during exothermic steps (e.g., diazotization) .
- Yield tracking : Monitor via inline FTIR to detect intermediates and adjust reagent stoichiometry in real time .
What mechanisms explain unexpected byproducts in cross-coupling reactions?
Advanced Research Focus
Common issues include:
- Homocoupling : Catalytic Pd⁰ species can induce dimerization. Add 1,10-phenanthroline to suppress this side reaction.
- Protodecarboxylation : Under basic conditions, the carboxylic acid may decarboxylate. Use milder bases (e.g., K₂CO₃ instead of NaOH) .
How do steric and electronic factors affect binding affinity in target protein studies?
Q. Advanced Research Focus
- Docking simulations : AutoDock Vina predicts binding modes, highlighting clashes between the difluoromethoxy group and hydrophobic pockets.
- SAR analysis : Compare with analogs (e.g., 5-methoxy-1H-indole-2-carboxylic acid) to quantify the contribution of fluorine atoms to binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
